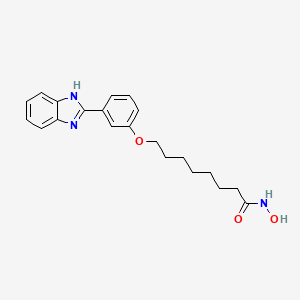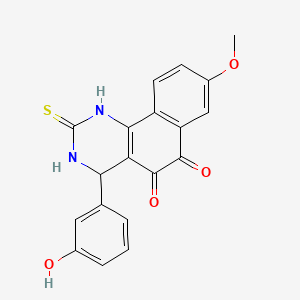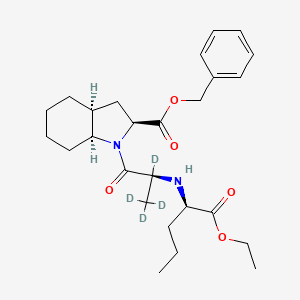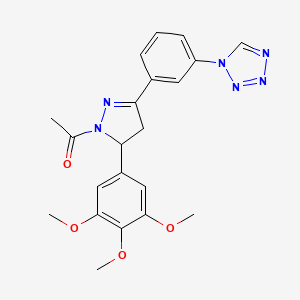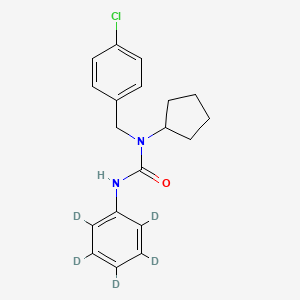
Hdac6-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-6 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in the deacetylation of non-histone proteins. HDAC6 is involved in various cellular processes, including cell proliferation, migration, and apoptosis. Inhibitors of HDAC6, such as this compound, have shown potential in treating cancer, neurodegenerative diseases, and other conditions .
Preparation Methods
The synthesis of Hdac6-IN-6 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the use of benzohydroxamates, which selectively inhibit HDAC6. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
Hdac6-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hdac6-IN-6 has been extensively studied for its potential applications in scientific research. In chemistry, it is used to study the role of HDAC6 in various biochemical pathways. In biology, this compound helps researchers understand the mechanisms of cell proliferation, migration, and apoptosis. In medicine, it has shown promise in treating cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, this compound is being explored for its potential use in industry, particularly in the development of new therapeutic agents .
Mechanism of Action
Hdac6-IN-6 exerts its effects by selectively inhibiting HDAC6, which leads to the accumulation of acetylated proteins. This inhibition disrupts various cellular processes, including protein degradation, cell migration, and apoptosis. The molecular targets of this compound include α-tubulin, heat shock protein 90 (HSP90), and cortactin. By inhibiting HDAC6, this compound affects the stability and function of these proteins, ultimately leading to its therapeutic effects .
Comparison with Similar Compounds
Hdac6-IN-6 is unique compared to other HDAC6 inhibitors due to its selectivity and potency. Similar compounds include trichostatin A, vorinostat, and tubastatin A. While these compounds also inhibit HDAC6, this compound has shown greater selectivity and fewer off-target effects. This makes it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C20H15N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(acridin-9-ylamino)-N-hydroxybenzamide |
InChI |
InChI=1S/C20H15N3O2/c24-20(23-25)13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12,25H,(H,21,22)(H,23,24) |
InChI Key |
HYCPLKOVNZFNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


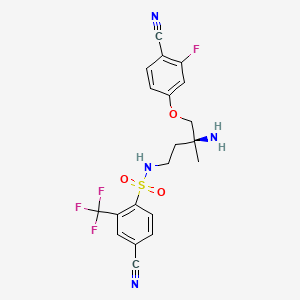
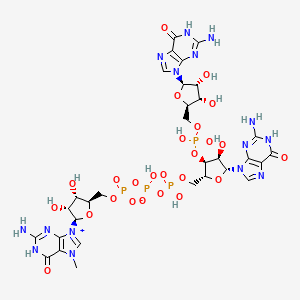

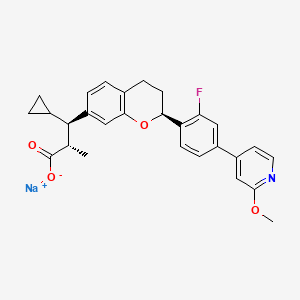
![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)

